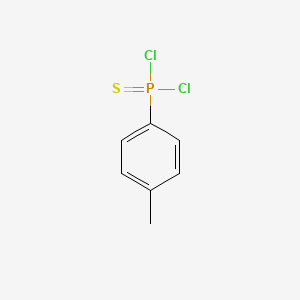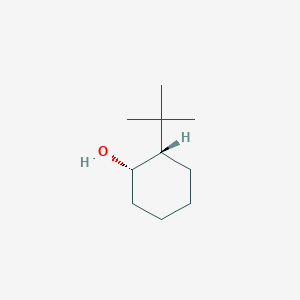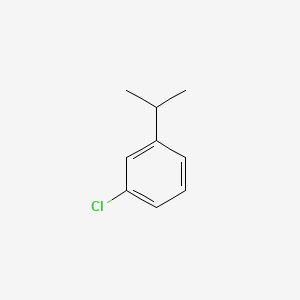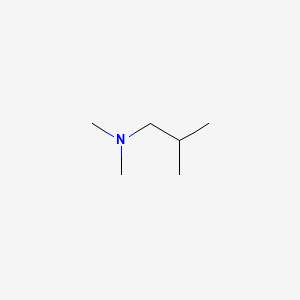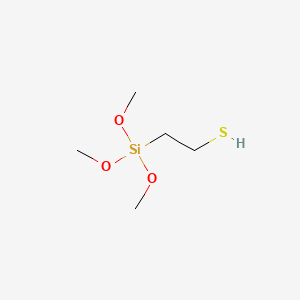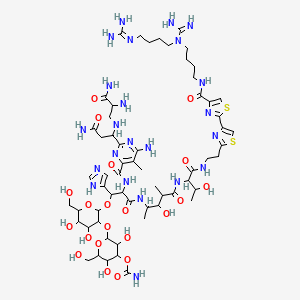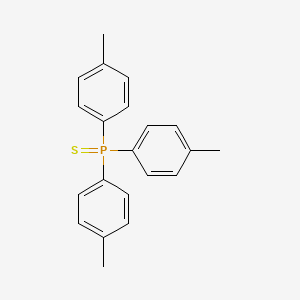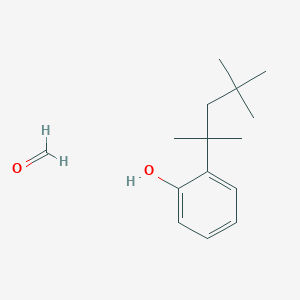
Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol is a chemical compound formed by the polymerization of formaldehyde with (1,1,3,3-tetramethylbutyl)phenol. This compound is known for its use in various industrial applications due to its unique chemical properties. It is a yellow to light brown granular material, softening at temperatures between 85 to 100°C, and is soluble in organic solvents like benzene and toluene but insoluble in water .
Vorbereitungsmethoden
The synthesis of formaldehyde, polymer with (1,1,3,3-tetramethylbutyl)phenol involves the polymerization of formaldehyde with (1,1,3,3-tetramethylbutyl)phenol under controlled conditions. The reaction typically occurs in the presence of an acid or base catalyst, which facilitates the polymerization process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired polymer structure and properties are achieved .
Industrial production methods often involve the use of continuous reactors where the reactants are fed into the reactor at a constant rate, and the product is continuously removed. This method allows for better control over the reaction conditions and the quality of the final product .
Analyse Chemischer Reaktionen
Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of the polymer can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it is used in the study of cell membranes and protein interactions due to its ability to form stable complexes with proteins .
In medicine, this compound is used in the development of drug delivery systems, particularly in the formulation of non-ionic surfactant-based liposomes (niosomes). These niosomes are used to encapsulate drugs, improving their stability and bioavailability . In industry, it is used as a tackifier in adhesives, enhancing the adhesive properties of natural and synthetic rubbers .
Wirkmechanismus
The mechanism of action of formaldehyde, polymer with (1,1,3,3-tetramethylbutyl)phenol involves its interaction with various molecular targets and pathways. The polymer can form stable complexes with proteins, altering their structure and function. This interaction can affect various cellular processes, including signal transduction and membrane transport .
The polymer’s ability to form stable complexes with proteins is due to its unique chemical structure, which allows it to interact with different amino acid residues in the protein. This interaction can lead to changes in the protein’s conformation, affecting its activity and function .
Vergleich Mit ähnlichen Verbindungen
Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include formaldehyde, polymer with phenol and formaldehyde, polymer with oxirane and (1,1,3,3-tetramethylbutyl)phenol .
For example, formaldehyde, polymer with oxirane and (1,1,3,3-tetramethylbutyl)phenol is used as a surfactant in drug delivery systems, while formaldehyde, polymer with phenol is used in the production of resins and adhesives .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it an important compound for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
9086-40-2 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H22O.CH2O/c1-13(2,3)10-14(4,5)11-8-6-7-9-12(11)15;1-2/h6-9,15H,10H2,1-5H3;1H2 |
InChI-Schlüssel |
RIIPKNZLLQVCRR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1O.C=O |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1O.C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


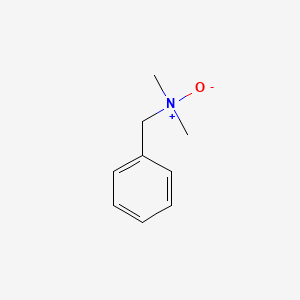
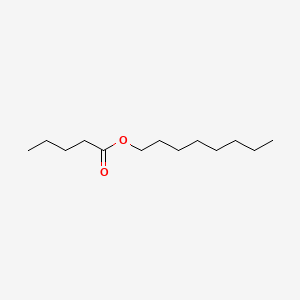
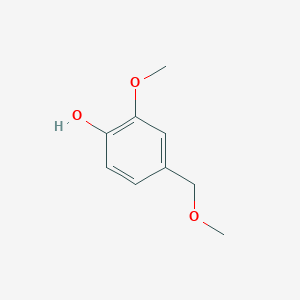


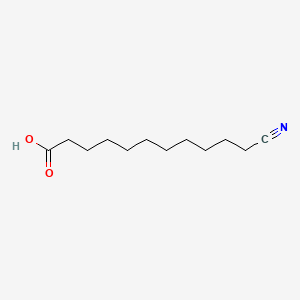
![1-Naphthalenamine, 4-[[4-(1-naphthalenylazo)-1-naphthalenyl]azo]-](/img/structure/B1618331.png)
